molecular formula C22H17ClN4O4S B2475223 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899736-14-2

2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2475223
CAS RN: 899736-14-2
M. Wt: 468.91
InChI Key: GDOJCVHJQONIAM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Biological Activity

  • Research on similar compounds has focused on enantioselective synthesis, which is crucial for creating substances with specific desired effects in biological systems. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate shows the importance of stereochemistry in drug development (Calvez, Chiaroni, & Langlois, 1998).

Anticancer Activity

  • Synthesis and evaluation of cytotoxicity in various derivatives for potential anticancer applications have been conducted. Compounds synthesized from similar chemical structures have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Hour et al., 2007).

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from similar chemical structures have been investigated for their anti-inflammatory and analgesic properties. These studies are crucial for the development of new therapeutic agents with improved efficacy and safety profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • The antimicrobial activity of new pyridine derivatives highlights the potential of similar compounds in addressing bacterial and fungal infections. This research avenue is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel antimicrobials (Patel, Agravat, & Shaikh, 2011).

Supramolecular Chemistry

  • Studies on the formation of supramolecular structures through hydrogen bonding involving benzoic acid derivatives illustrate the utility of similar compounds in creating complex architectures. This research has implications for the development of new materials and nanotechnology applications (Ihata & Kato, 1999).

properties

IUPAC Name

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOJCVHJQONIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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